3-Iodopyrazine-2-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

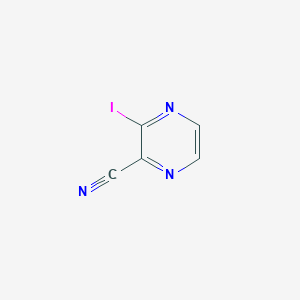

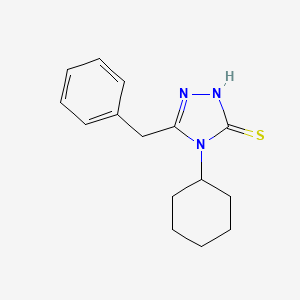

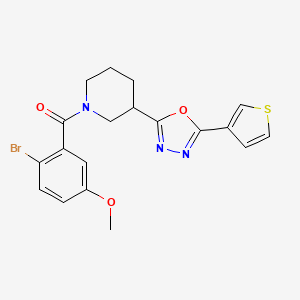

3-Iodopyrazine-2-carbonitrile is a chemical compound with the molecular formula C5H2IN3 . It has a molecular weight of 230.99400 .

Synthesis Analysis

The synthesis of 3-Iodopyrazine-2-carbonitrile involves a reaction mixture of chloropyrazine, sodium iodide, acetic acid, and sulfuric acid in acetonitrile . The mixture is heated at reflux for 4.5 hours . The solvent is then removed and water is added . After the solution is basified with saturated sodium bicarbonate, it is extracted with dichloromethane .Molecular Structure Analysis

The molecular structure of 3-Iodopyrazine-2-carbonitrile consists of a pyrazine ring with an iodine atom attached to the third carbon and a carbonitrile group attached to the second carbon .科学的研究の応用

Corrosion Inhibition

Pyranopyrazole derivatives, which share a core structure with 3-Iodopyrazine-2-carbonitrile, have been studied for their corrosion inhibition performance on mild steel in acidic solutions. These compounds demonstrate high inhibition efficiency, attributed to their adsorption on the metal surface, which could suggest similar potential applications for 3-Iodopyrazine-2-carbonitrile derivatives in protecting metals from corrosion in industrial settings (Yadav et al., 2016).

Antibacterial Activity

Research on pyrazolo[3,4-d]pyrimidine derivatives, synthesized through reactions involving similar nitrile-containing compounds, has shown promising antibacterial activity. This suggests that 3-Iodopyrazine-2-carbonitrile could serve as a precursor in synthesizing new compounds with potential antibacterial properties (Rostamizadeh et al., 2013).

Catalysis and Synthesis

3-Iodopyrazine-2-carbonitrile is likely to be involved in catalytic processes and the synthesis of biologically important compounds. For instance, its structural analogs have been used in palladium-catalyzed aminocarbonylation reactions to produce compounds of biological relevance, indicating that 3-Iodopyrazine-2-carbonitrile could play a role in similar synthetic routes to generate valuable pharmacological agents (Takács et al., 2007).

Material Science

The study of coordination polymers featuring iodopyrazine units demonstrates the utility of these compounds in designing materials with specific optical and thermal properties. Given its structural similarity, 3-Iodopyrazine-2-carbonitrile may be utilized in developing new coordination polymers with unique characteristics for applications in electronics and photonics (Näther et al., 2003).

Green Chemistry

3-Iodopyrazine-2-carbonitrile could contribute to the advancement of green chemistry, as demonstrated by the synthesis of pyrazole derivatives using environmentally friendly methods. Similar strategies could be employed to synthesize derivatives of 3-Iodopyrazine-2-carbonitrile, promoting sustainable practices in chemical research (Kiyani & Bamdad, 2018).

Safety and Hazards

将来の方向性

作用機序

Target of Action

It is known that pyrrolopyrazine derivatives, which include compounds like 3-iodopyrazine-2-carbonitrile, have exhibited various biological activities .

Mode of Action

Pyrrolopyrazine derivatives have shown a wide range of biological activities, suggesting that they interact with multiple targets .

Biochemical Pathways

Pyrrolopyrazine derivatives have been associated with various biological activities, indicating that they may influence several biochemical pathways .

Result of Action

As a pyrrolopyrazine derivative, it is likely to have multiple effects due to its potential interaction with various biological targets .

特性

IUPAC Name |

3-iodopyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2IN3/c6-5-4(3-7)8-1-2-9-5/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPQDBXNKRAKTHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C#N)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodopyrazine-2-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonic acid](/img/structure/B2841202.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2841209.png)

![N-[2-chloro-2-(2-naphthyl)ethyl]-2,6-difluorobenzenecarboxamide](/img/structure/B2841217.png)

![2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B2841218.png)

![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-3-methylbenzamide](/img/structure/B2841219.png)